N,N-Dimethylindoline-2-carboxamide
Overview
Description
N,N-Dimethylindoline-2-carboxamide is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Lavendamycin Analogues : N-Propargylindole-2-carboxamides, which are structurally related to N,N-Dimethylindoline-2-carboxamide, were used in gold-catalyzed cycloisomerization to create beta-carbolinones. These compounds were instrumental in synthesizing lavendamycin analogues, which have potential therapeutic applications (England & Padwa, 2008).
Radioligands for Peripheral Benzodiazepine Receptors : Novel quinoline-2-carboxamide derivatives, structurally similar to this compound, were labeled with carbon-11 for potential use as radioligands. These compounds are used for noninvasive assessment of peripheral benzodiazepine type receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2001).
Proapoptotic Activity in Cancer Research : Certain carboxamides derived from oleanolic acid, structurally related to this compound, showed significant cytotoxic activity against human tumor cell lines, indicating their potential in cancer treatment (Heller et al., 2016).
Nociceptin/Orphanin FQ Receptor Antagonists : this compound derivatives were investigated as nonpeptide antagonists of the nociceptin/orphanin FQ (N/OFQ) receptor. These compounds play a role in various human physiological regulations, such as depression, appetite, and blood pressure control (Hayashi et al., 2012).
"Minimal" DNA-Intercalating Antitumor Agents : Phenylquinoline-8-carboxamide derivatives, structurally similar to this compound, were synthesized and evaluated for antitumor activity. These compounds are studied for their potential in cancer therapy due to their DNA intercalating properties (Atwell et al., 1989).
Corrosion Inhibitors : Morpholine and piperazine-based carboxamide derivatives were studied as corrosion inhibitors for mild steel, suggesting potential industrial applications for similar compounds (Nnaji et al., 2017).
Properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-indole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13(2)11(14)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSDIYLVTTUSIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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